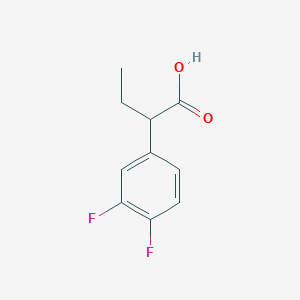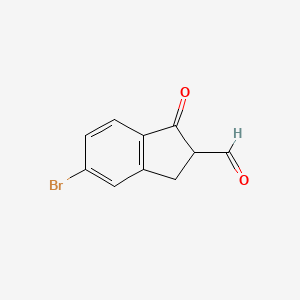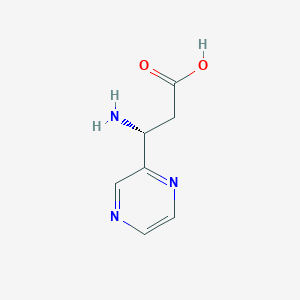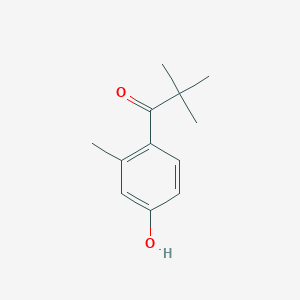
1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group at the para position and a methyl group at the ortho position relative to the carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-hydroxy-2-methylacetophenone as a starting material, which undergoes acylation with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 1-(4-Oxo-2-methylphenyl)-2,2-dimethylpropan-1-one.
Reduction: 1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-ol.
Substitution: 1-(4-Alkoxy-2-methylphenyl)-2,2-dimethylpropan-1-one or 1-(4-Acyl-2-methylphenyl)-2,2-dimethylpropan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-methylacetophenone: Similar structure but lacks the 2,2-dimethylpropanoyl group.
4-Hydroxyacetophenone: Lacks both the methyl group and the 2,2-dimethylpropanoyl group.
2-Hydroxy-4-methoxyacetophenone: Contains a methoxy group instead of a methyl group.
Uniqueness
1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one is unique due to the presence of both the hydroxy and 2,2-dimethylpropanoyl groups. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. The steric hindrance provided by the 2,2-dimethylpropanoyl group can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-(4-hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H16O2/c1-8-7-9(13)5-6-10(8)11(14)12(2,3)4/h5-7,13H,1-4H3 |
InChI-Schlüssel |
FTLQPCXREIXXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




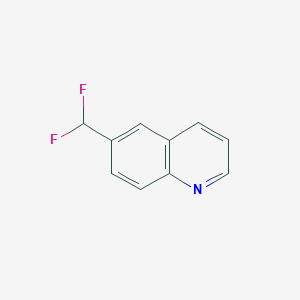
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
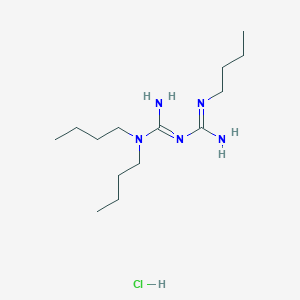

![N-[2-(cyclopropylamino)ethyl]methanesulfonamide](/img/structure/B15275829.png)

